{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
CAS No.:
Cat. No.: VC13787570
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine -](/images/structure/VC13787570.png)
Specification
Molecular Formula | C9H11N3 |
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Molecular Weight | 161.20 g/mol |
IUPAC Name | (1-methylpyrrolo[2,3-b]pyridin-4-yl)methanamine |
Standard InChI | InChI=1S/C9H11N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6,10H2,1H3 |
Standard InChI Key | WNBQVWFZMPPINP-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C(C=CN=C21)CN |
Canonical SMILES | CN1C=CC2=C(C=CN=C21)CN |
Introduction
Structural Identification and Chemical Properties
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine (CAS: 869335-48-8) belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles known for their bioactivity. The molecule’s structure comprises a bicyclic system with a pyrrole ring fused to a pyridine ring, a methyl group at the 1-position, and a methanamine (-CH2NH2) group at the 4-position. Its molecular formula is C9H11N3, with a molecular weight of 161.21 g/mol.
Key Structural Features:
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Aromatic System: The fused pyrrole-pyridine core enables π-π interactions with biological targets, enhancing binding affinity.
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Methyl Group: The 1-methyl substitution improves metabolic stability by reducing oxidative degradation.
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Methanamine Side Chain: The primary amine at the 4-position facilitates hydrogen bonding with enzymatic active sites, critical for FGFR inhibition .
Synthetic Routes and Optimization
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine typically involves multi-step procedures, with recent advancements emphasizing efficiency and scalability.
Nitro Reduction Pathway
A widely employed method involves the reduction of a nitro precursor (1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine) to the corresponding amine. Key steps include:
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Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of Raney nickel and acetic acid in methanol achieves near-quantitative conversion (99% yield) .
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Workup: Neutralization with sodium hydroxide, followed by extraction with ethyl acetate and silica gel chromatography, yields the pure amine .
Reaction Conditions:
Parameter | Value |
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Solvent | Methanol/acetic acid (3:1 v/v) |
Catalyst | Raney nickel |
Temperature | Ambient |
Time | 3 hours |
Alternative Routes
Recent studies highlight the use of trifluoromethyl-substituted intermediates for generating derivatives with enhanced bioactivity. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor for coupling reactions with aldehydes, followed by reductive amination to introduce the methanamine group .
Biological Activity and Mechanism of Action
FGFR Inhibition
The compound exhibits potent inhibitory activity against FGFR1–4, with IC50 values in the nanomolar range (Table 1) . By binding to the ATP pocket of FGFRs, it disrupts phosphorylation and downstream signaling pathways involved in cell proliferation and survival.
Table 1: FGFR Inhibitory Activity of Select Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
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4h | 7 | 9 | 25 | 712 |
Antiproliferative Effects
In vitro studies demonstrate concentration-dependent inhibition of cancer cell lines:
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4T1 Cells (Mouse Breast Cancer): 4h reduced viability by 80% at 10 μM via apoptosis induction .
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MDA-MB-231 and MCF-7 Cells: Significant growth suppression observed at sub-micromolar concentrations .
Anti-Metastatic Properties
The compound inhibits migration and invasion in 4T1 cells by modulating matrix metalloproteinases (MMPs). Treatment with 4h downregulated MMP9 expression by 60% and upregulated TIMP2, a metalloproteinase inhibitor, by 2.5-fold .
Pharmacological Profile
Pharmacokinetics
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Bioavailability: Low molecular weight (161.21 g/mol) and moderate logP (1.8) suggest favorable absorption.
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Metabolism: Hepatic cytochrome P450 enzymes mediate primary oxidation, yielding inactive metabolites.
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Half-Life: Preliminary data indicate a plasma half-life of 4.2 hours in murine models .
Toxicity
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Selectivity: Minimal cytotoxicity toward non-cancerous HEK293 cells (IC50 > 100 μM) .
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Acute Toxicity: LD50 in mice exceeds 500 mg/kg, indicating a wide therapeutic window.
Analytical Characterization
Structural Validation
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NMR Spectroscopy: Aromatic protons appear at δ 7.0–8.2 ppm, while the methanamine -CH2- group resonates at δ 2.8–3.1 ppm .
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 161.12 confirms molecular weight .
Future Directions
Clinical Translation
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Phase I Trials: Pending pharmacokinetic studies in higher mammals.
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Combination Therapies: Potential synergy with PD-1/PD-L1 inhibitors in immuno-oncology.
Structural Optimization
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Side Chain Modifications: Introducing bulky groups at the 5-position to enhance FGFR4 affinity.
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Prodrug Development: Esterification of the methanamine group to improve oral bioavailability.
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